C646

Catalog No.
S522454
CAS No.
328968-36-1
M.F
C24H19N3O6
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C646

CAS Number

328968-36-1

Product Name

C646

IUPAC Name

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)

InChI Key

HEKJYZZSCQBJGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid, C646 compound

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Description

The exact mass of the compound 4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid is 445.12739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Gastrointestinal and Hepatic Pharmacology

Field: This application falls under the field of Gastrointestinal and Hepatic Pharmacology .

Summary of the Application: C646 has been found to have protective effects against DSS-Induced Colitis by targeting the NLRP3 Inflammasome .

Methods of Application: In the study, C646 was identified as an inhibitor of histone acetyltransferase p300. It was found to exert anti-inflammatory effects in DSS-induced colitis mice by targeting the NLRP3 inflammasome .

Application in Oncology

Field: This application falls under the field of Oncology .

Summary of the Application: C646 has been found to inhibit G2/M cell cycle-related proteins and potentiate anti-tumor effects in pancreatic cancer .

Methods of Application: In the study, C646 or p300 and CBP (CREB‐binding protein)‐specific siRNA treatment was used. It was found that this treatment inhibited the transcription of the G2/M cell cycle regulatory proteins cyclin B1 and CDK1 (cyclin‐dependent kinase 1) .

Results or Outcomes: The results showed that C646 treatment inhibited tumor growth in vivo in a xenograft mouse model. It was suggested that C646 could be an effective therapeutic agent for pancreatic cancer .

Application in Endocrinology

Field: This application falls under the field of Endocrinology .

Summary of the Application: The P300 acetyltransferase inhibitor C646 promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor .

Application in Neurology

Field: This application falls under the field of Neurology .

Summary of the Application: C646 has been found to have neuroprotective effects in models of Parkinson’s disease .

Methods of Application: In the study, C646 was used to inhibit the acetyltransferase activity of p300/CBP, which resulted in the reduction of alpha-synuclein acetylation and aggregation .

Results or Outcomes: The results demonstrated that C646 treatment reduced the loss of dopaminergic neurons in the substantia nigra and improved motor deficits in a mouse model of Parkinson’s disease .

Application in Immunology

Field: This application falls under the field of Immunology .

Summary of the Application: C646 has been found to modulate immune responses by inhibiting the acetylation of NF-kB .

Methods of Application: In the study, C646 was used to inhibit the acetyltransferase activity of p300/CBP, which resulted in the reduction of NF-kB acetylation and activation .

Results or Outcomes: The results demonstrated that C646 treatment reduced the production of pro-inflammatory cytokines and enhanced the production of anti-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases .

C646 is a small molecule compound classified as a histone acetyltransferase (HAT) inhibitor, specifically targeting the p300/CREB-binding protein (CBP) HAT. Its chemical formula is C24H19N3O6C_{24}H_{19}N_{3}O_{6} with a molecular weight of 445.4 g/mol. C646 is notable for its ability to penetrate cell membranes, making it a valuable tool in cellular studies. The compound operates by competitively inhibiting the activity of p300, which plays a critical role in various gene regulatory pathways and protein acetylation processes. The inhibition constant (KiK_i) for C646 is approximately 400 nM, and its half-maximal inhibitory concentration (IC50IC_{50}) is around 1.6 μM .

C646 primarily functions by competing with acetyl-CoA for the binding site on the p300 HAT enzyme. This interaction disrupts the normal acetylation of histones, particularly histone H3 and H4, leading to reduced levels of acetylated histones within the cell. Experimental setups have demonstrated that treatment with C646 can significantly decrease histone acetylation levels and inhibit the effects of other histone deacetylase inhibitors like Trichostatin A (TSA) .

C646 exhibits various biological activities, particularly in the context of inflammation and cancer. Studies have shown that it can reduce pro-inflammatory gene expression and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity in murine macrophages . Additionally, C646 has been reported to induce apoptosis in prostate cancer cells and enhance synaptic plasticity and fear extinction memory in animal models . Its ability to promote tau deacetylation has implications for neurodegenerative diseases, particularly Alzheimer's disease, by reducing levels of pathogenic phosphorylated tau .

C646 can be synthesized through a multi-step organic synthesis process involving pyrazolone derivatives. The specific synthetic route typically includes:

  • Formation of the pyrazolone core: This involves reacting appropriate aldehydes with hydrazine derivatives.
  • Functionalization: Subsequent steps introduce various substituents to achieve the desired chemical structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological assays.

The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows these principles.

C646 has several applications in biochemical research, including:

  • Histone Modification Studies: As a potent inhibitor of p300/CBP HAT, C646 is used to study histone acetylation dynamics.
  • Cancer Research: Its ability to induce apoptosis in cancer cells makes it a candidate for therapeutic development.
  • Neuroscience: C646's effects on synaptic plasticity and memory formation are being explored for potential treatments of cognitive disorders.
  • Inflammatory Response Studies: It serves as a tool for investigating the role of histone acetylation in inflammation .

Research has indicated that C646 interacts specifically with p300 HAT through hydrogen bonding with key amino acid residues such as Thr1411, Tyr1467, Trp1466, and Arg1410. This specificity allows C646 to inhibit various mutants of p300 effectively, demonstrating its potential versatility in research applications .

Several compounds exhibit similar mechanisms or target histone acetyltransferases. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructureTargetUnique Features
C646C24H19N3O6C_{24}H_{19}N_{3}O_{6}p300/CBP HATCell-permeable; induces apoptosis
CurcuminC21H20O6C_{21}H_{20}O_{6}Various HATsNatural compound; anti-inflammatory properties
GarcinolC21H24O5C_{21}H_{24}O_{5}p300/CBP HATNatural product; antioxidant effects
Anacardic AcidC15H26O3C_{15}H_{26}O_{3}p300/CBP HATDerived from cashew nuts; exhibits anti-cancer activity

C646 stands out due to its selective inhibition of p300/CBP HAT and its significant effects on apoptosis and memory enhancement compared to other compounds that may have broader or less specific actions.

Targeting p300/CBP HAT Domains

C646 demonstrates exquisite selectivity for the histone acetyltransferase domains of p300 and CBP, two closely related transcriptional coactivators that share 63% identical amino acid sequences [5]. The p300/CBP proteins contain multiple functional domains, including the nuclear receptor interaction domain (RID), the KIX domain (CREB and MYB interaction domain), cysteine/histidine regions (TAZ1/CH1 and TAZ2/CH3), the interferon response binding domain (IBiD), a bromodomain, and the critical histone acetyltransferase domain [6] [7].

The HAT domain of p300 adopts a unique structural architecture that distinguishes it from other acetyltransferase families such as GCN5/PCAF and MYST. The catalytic core contains a bromodomain, CH2 region, and HAT domain in an assembled configuration [8] [9]. Structural studies have revealed that the CH2 region contains a discontinuous PHD domain interrupted by a RING domain, with the RING domain positioned over the HAT substrate-binding pocket [8] [10]. This positioning suggests an autoinhibitory mechanism whereby the RING domain regulates HAT activity by partially occluding the active site.

C646 exhibits potent inhibitory activity against p300 with a Ki value of 400 nM and an IC50 value of 0.32 ± 0.02 μM [11] [3] [12]. Importantly, the compound demonstrates remarkable selectivity, showing less than 10% inhibition against other acetyltransferases including serotonin N-acetyltransferase, PCAF histone acetyltransferase, GCN5 histone acetyltransferase, Rtt109 histone acetyltransferase, Sas histone acetyltransferase, and MOZ histone acetyltransferase at concentrations that achieve 86% inhibition of p300 [2] [4].

Competitive Inhibition Kinetics and Binding Specificity

C646 functions as a competitive inhibitor of p300 with respect to acetyl-CoA, the natural acetyl donor substrate. Steady-state kinetic analysis demonstrates that C646 competes directly with acetyl-CoA for binding to the p300 Lys-CoA binding pocket [3] [12] [4]. The compound exhibits linear competitive inhibition kinetics with a Ki value of 400 ± 60 nM when acetyl-CoA concentrations are varied, while the apparent acetyl-CoA Km is 8.5 ± 1.4 μM and the apparent kcat is 18 ± 1 min⁻¹ [4].

Conversely, when peptide substrate concentrations are varied at fixed acetyl-CoA levels, C646 displays noncompetitive inhibition patterns with a Ki of 530 ± 40 nM [4]. This kinetic behavior is consistent with the ordered substrate binding mechanism proposed for p300, where acetyl-CoA binds first, followed by the histone substrate in a "hit-and-run" (Theorell-Chance) catalytic mechanism [13] [4].

The molecular basis for C646's specificity lies in its precise interactions within the p300 active site. Structural and molecular dynamics studies have identified key amino acid residues that mediate C646 binding, including Trp1436, Tyr1467, and interactions with a water molecule (W1861) [14] [15]. The compound forms hydrogen bonds with critical active site residues including Thr1411, Tyr1467, Trp1466, and Arg1410 [16] [17]. These interactions are essential for the acetylation reaction and explain C646's potent inhibitory activity.

Computational modeling reveals that C646 exists as a mixture of Z:E isomers (approximately 80:20), with the Z-isomer being the active form that binds to p300 [17] [18]. The binding pose shows extensive overlap with the CoA binding region, explaining the competitive inhibition mechanism. Mutational studies of key binding residues confirm the importance of these interactions, as site-directed mutants including T1411A, Y1467F, W1466F, and R1410A show reduced sensitivity to C646 with IC50 values of 3.4 μM, 7 μM, 5 μM, and 2.5 μM, respectively [16] [17].

Target EnzymeInhibition ConstantSelectivity
p300Ki = 400 nM; IC50 = 0.32 μMPrimary target
CBPSimilar to p300High affinity
KAT8No inhibition>1000-fold selective
PCAF<10% at 10 μM>25-fold selective
GCN5<10% at 10 μM>25-fold selective
MOZ<10% at 10 μM>25-fold selective

Epigenetic Modulation via Histone H3 Acetylation Suppression

The primary mechanism by which C646 exerts its epigenetic effects is through the suppression of histone H3 acetylation, particularly at lysine residues that are direct substrates of p300. Under optimal conditions, C646 treatment results in decreased acetylation of histones H3 and H4 in various cell types [2] [19] [20]. The compound demonstrates particularly potent effects on histone H3 acetylation when cells are pre-treated with histone deacetylase inhibitors such as trichostatin A (TSA), which increases the dynamic range for detecting HAT inhibition [5] [1].

However, the effects of C646 on histone acetylation exhibit both cell-type and time-dependent characteristics. In some experimental systems, particularly at shorter incubation times (4-6 hours), C646 has been observed to increase histone H3 acetylation at specific residues including K18 and K23 [11] [21] [22]. This apparent paradox has been attributed to several potential mechanisms, including cooperative binding effects at low concentrations, compensatory responses by other acetyltransferases, or off-target effects on histone deacetylases [11].

Recent findings have revealed that C646 possesses previously uncharacterized inhibitory activity against several histone deacetylases at micromolar concentrations. Specifically, C646 inhibits HDAC2 (Ki = 15 ± 1 μM), HDAC3 (Ki = 25 ± 5 μM), HDAC6 (Ki = 7.0 ± 1.0 μM), and HDAC8 (Ki = 11 ± 1 μM), while showing no inhibition of HDAC1 [11]. These dual HAT/HDAC inhibitory properties may contribute to the complex cellular effects observed with C646 treatment.

Histone TargetEffect of C646Concentration RangeTime Dependence
H3K18/K23Decreased acetylation10-25 μM20 hours
H3K18/K23Increased acetylation30 μM6 hours
H4K5/K8/K12Decreased acetylation25 μMVariable
Global H3Context-dependent15-30 μMTime-sensitive

The epigenetic consequences of C646 treatment extend beyond direct histone modifications to encompass broader chromatin remodeling effects. Global assessment of the p300 HAT transcriptome in human melanoma cells has identified functional roles in promoting cell cycle progression, chromatin assembly, and activation of DNA repair pathways through direct transcriptional regulatory mechanisms [23] [24]. C646 treatment disrupts these processes by preventing p300-mediated acetylation of both histone and non-histone substrates, thereby altering gene expression programs and cellular phenotypes.

Furthermore, C646 affects the dynamic acetylation of H3K4me3-marked promoters and transcription start sites of inducible genes, disrupting the interaction with RNA polymerase II and preventing transcriptional activation [25]. This mechanism explains how C646 can selectively inhibit the expression of p300-dependent genes while leaving other transcriptional programs largely intact.

The compound's effects on epigenetic regulation are also mediated through its impact on transcription factor acetylation. C646 inhibits p300-mediated acetylation of the NF-κB p65 subunit at lysines 218, 221, and 310, which are crucial for transcriptional activity [11] [26]. This mechanism underlies C646's anti-inflammatory properties and its ability to suppress pro-inflammatory gene expression in various disease models.

Purity

>98% (Note: this molecule exists as a mixture of cis- and trans- isomers) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

445.12738533 g/mol

Monoisotopic Mass

445.12738533 g/mol

Heavy Atom Count

33

Appearance

Orange to red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

C646
4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Dates

Modify: 2023-08-15
1: Yang Y, Liu K, Liang Y, Chen Y, Chen Y, Gong Y. Histone acetyltransferase
2: Oike T, Komachi M, Ogiwara H, Amornwichet N, Saitoh Y, Torikai K, Kubo N,
3: Gao XN, Lin J, Ning QY, Gao L, Yao YS, Zhou JH, Li YH, Wang LL, Yu L. A

Explore Compound Types